N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine
CAS No.: 2197902-11-5
Cat. No.: VC6127261
Molecular Formula: C11H17N3
Molecular Weight: 191.278
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2197902-11-5 |
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Molecular Formula | C11H17N3 |
Molecular Weight | 191.278 |
IUPAC Name | N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine |
Standard InChI | InChI=1S/C11H17N3/c1-9-12-7-6-11(13-9)14(2)8-10-4-3-5-10/h6-7,10H,3-5,8H2,1-2H3 |
Standard InChI Key | KPXWJCVQPIUOGB-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=N1)N(C)CC2CCC2 |
Introduction
Chemical Identity and Structural Features
N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine belongs to the aminopyrimidine class, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The nitrogen at position 1 is substituted with a cyclobutylmethyl group and a methyl group, while position 2 bears an additional methyl substituent. This arrangement introduces steric and electronic effects that influence its reactivity and binding affinity.
Key Structural Attributes:
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Pyrimidine Core: Provides a planar scaffold for interactions with enzymatic pockets.
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Cyclobutylmethyl Group: Introduces conformational rigidity, enhancing target selectivity .
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Methyl Substituents: Modulate electron density and solubility properties.
Synthetic Methodologies
Nucleophilic Substitution Routes
A common synthesis involves reacting 4-chloro-2-methylpyrimidine with cyclobutylmethylamine in the presence of a base such as potassium carbonate. The reaction proceeds via an SNAr mechanism, where the amine acts as a nucleophile, displacing the chlorine atom. Optimal conditions include anhydrous tetrahydrofuran (THF) at 80°C for 12 hours, yielding the product in ~65% purity .
Example Protocol:
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Reactants: 4-Chloro-2-methylpyrimidine (1.0 eq), cyclobutylmethylamine (1.2 eq).
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Base: K₂CO₃ (2.0 eq).
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Solvent: THF, reflux at 80°C.
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Workup: Aqueous extraction, column chromatography (SiO₂, hexane/EtOAc).
Reductive Amination
An alternative approach employs reductive amination using sodium cyanoborohydride (NaBH₃CN) to couple cyclobutylmethylamine with a pyrimidinone precursor. This method, adapted from analogous syntheses , offers improved selectivity for secondary amine formation.
Critical Parameters:
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Temperature: Room temperature to 40°C.
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pH Control: Maintain acidic conditions (pH 4–6) using acetic acid.
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Purification: Acid-base extraction to isolate the free amine .
Biological Applications and Mechanism of Action
LRRK2 Inhibition in Parkinson’s Disease
N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine derivatives have been patented as LRRK2 modulators . LRRK2 hyperactivity is implicated in Parkinson’s pathogenesis, and inhibiting this kinase mitigates neuroinflammation and α-synuclein aggregation. The compound’s cyclobutyl group enhances binding to the kinase’s ATP pocket, as demonstrated in molecular docking studies .
In Vitro Efficacy:
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IC₅₀: 120 nM against LRRK2 (wild-type).
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Selectivity: 15-fold over structurally related kinases (e.g., JNK3, PKA).
Comparative Analysis with Related Compounds
The table below contrasts N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine with key analogs reported in patent literature :
Compound Name | Structural Variation | Biological Target | IC₅₀ (nM) |
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2,5-Dichloro-N-(cyclobutylmethyl)pyrimidin-4-amine | Chlorine at C2 and C5 | LRRK2 | 95 |
N-(Cyclopentylmethyl)-N,2-dimethylpyrimidin-4-amine | Cyclopentylmethyl substituent | LRRK2 | 210 |
6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine | Benzene-pyrimidine hybrid | EGFR kinase | 18 |
Key Insights:
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Chlorine Substitution: Enhances potency (e.g., 95 nM vs. 120 nM IC₅₀) but reduces solubility.
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Larger Cycloalkyl Groups: Diminish binding affinity due to steric clashes.
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from moderate yields (50–65%) and require toxic solvents (THF, DCM). Future work should explore:
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Catalytic Systems: Palladium-catalyzed couplings for C–N bond formation.
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Flow Chemistry: Continuous processing to improve scalability .
Therapeutic Optimization
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Pharmacokinetics: Address poor oral bioavailability (<30%) via prodrug strategies.
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Target Off-Toxicity: Mitigate hERG channel inhibition (IC₅₀ = 1.2 µM) through structural tweaks.
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